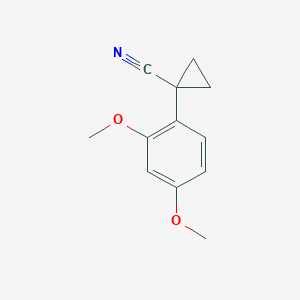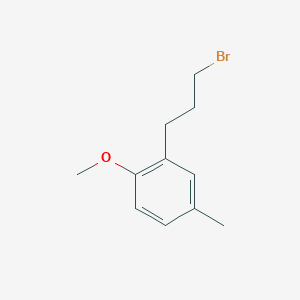
2-(3-Bromopropyl)-4-methylanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene (p-cresol methyl ether) followed by a nucleophilic substitution reaction. One common method is as follows:
- p-Cresol methyl ether is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-1-methoxy-2-methylbenzene.
Nucleophilic Substitution: The brominated product is then reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate (K2CO3) to yield 2-(3-bromopropyl)-1-methoxy-4-methylbenzene.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation: Aldehydes and carboxylic acids are formed.
科学研究应用
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-bromopropyl)-1-methoxy-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation reactions, altering the electronic properties of the benzene ring and influencing the reactivity of the compound.
相似化合物的比较
Similar Compounds
2-(3-Bromopropyl)-1-methoxybenzene: Lacks the methyl group on the benzene ring.
2-(3-Bromopropyl)-4-methylbenzene: Lacks the methoxy group on the benzene ring.
1-Bromo-3-(3-bromopropyl)benzene: Has an additional bromine atom on the benzene ring.
Uniqueness
2-(3-Bromopropyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of substituents makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI 键 |
RYZDJBZOKZKAPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


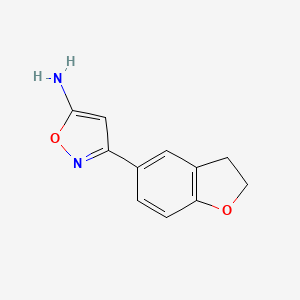
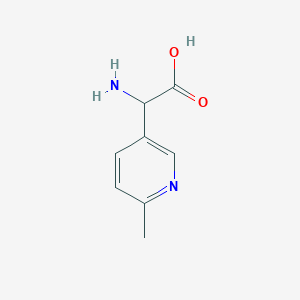
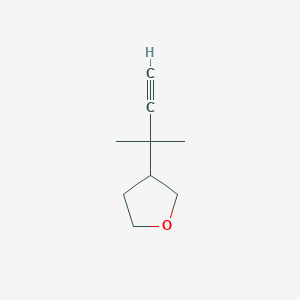
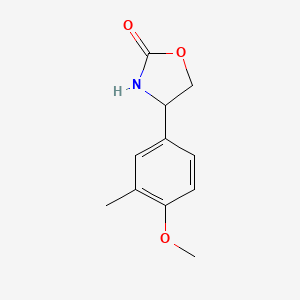

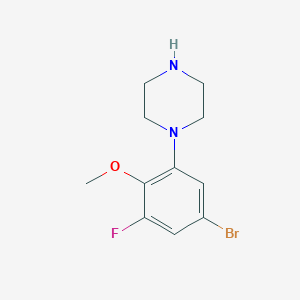

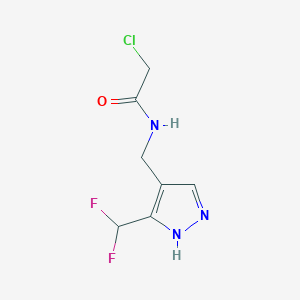
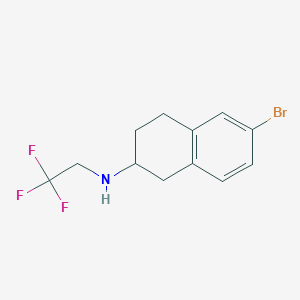
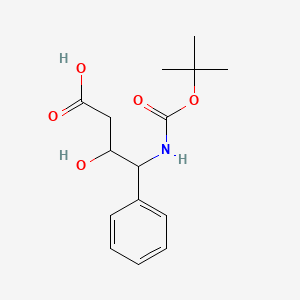
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
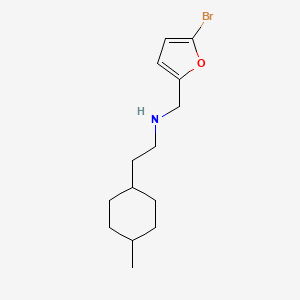
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
